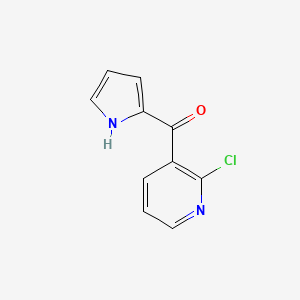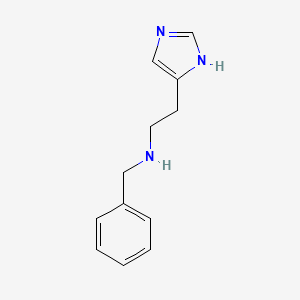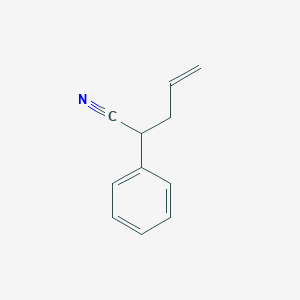
2-(Methylsulfanylmethyl)-4-nitro-aniline
Overview
Description
2-(Methylsulfanylmethyl)-4-nitro-aniline is an organic compound with the molecular formula C8H10N2O2S It is characterized by the presence of a nitro group (-NO2) and a methylsulfanyl group (-SCH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanylmethyl)-4-nitro-aniline typically involves the nitration of 2-[(methylsulfanyl)methyl]aniline. One common method includes the reaction of 2-[(methylsulfanyl)methyl]aniline with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanylmethyl)-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder (Fe), hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of 2-[(methylsulfanyl)methyl]-4-phenylenediamine
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
2-(Methylsulfanylmethyl)-4-nitro-aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanylmethyl)-4-nitro-aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-1,4-dihydropyrimidine
- 4-Methyl-2-nitroaniline
- 2-Methoxy-4-nitroaniline
Uniqueness
2-(Methylsulfanylmethyl)-4-nitro-aniline is unique due to the presence of both a nitro group and a methylsulfanyl group on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methylsulfanyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
CAS No. |
34774-93-1 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-4-nitroaniline |
InChI |
InChI=1S/C8H10N2O2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3 |
InChI Key |
HCRSXTSGSLECNB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B8719280.png)








![2-{[2-(4-Phenoxyphenoxy)ethyl]sulfanyl}pyrimidine](/img/structure/B8719351.png)


